molecular formula C22H20N4O3S B2357314 N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1112432-62-8

N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2357314
M. Wt: 420.49
InChI Key: YLEXGRAXLOTUJT-UHFFFAOYSA-N
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Description

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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Positive Inotropic Evaluation: A study by Li et al. (2008) explored the synthesis of compounds similar to the specified chemical, evaluating their positive inotropic activities. This research provides insights into the synthesis process and potential biological applications of such compounds.
  • Anticancer and Antimicrobial Agents: Research by Hafez and El-Gazzar (2017) focused on the synthesis of new compounds related to the specified chemical, showing potent anticancer activity comparable to doxorubicin. This indicates the potential of these compounds in oncology.

Antiproliferative and Antimicrobial Effects

  • Antiproliferative Activity in Cancer Cell Lines: A study by Al-Sanea et al. (2020) on compounds similar to the specified chemical revealed their anticancer activity. These compounds showed appreciable cancer cell growth inhibition.
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Drug Development and Modification

  • Modification for Anticancer Effects: Wang et al. (2015) modified compounds structurally similar to the specified chemical to reduce toxicity and improve anticancer effects.
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properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14-5-3-7-16(9-14)19-20-21(30-25-19)22(28)26(13-24-20)12-18(27)23-11-15-6-4-8-17(10-15)29-2/h3-10,13H,11-12H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEXGRAXLOTUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NCC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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